

1-(2-Furoyl)piperazine chemical structure and properties

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperazine

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An In-depth Technical Guide to **1-(2-Furoyl)piperazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine, a heterocyclic organic compound, serves as a versatile building block in medicinal chemistry and organic synthesis. Characterized by a piperazine ring acylated with a 2-furoyl group, this molecule is a key intermediate in the synthesis of various pharmaceutical agents, including Prazosin. Its biological significance is highlighted by its activity as a potent inhibitor of tyrosinase, an essential enzyme in melanin biosynthesis, indicating its potential in treating hyperpigmentation disorders.^[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and biological activities, intended for professionals in research and drug development.

Chemical Structure and Identifiers

1-(2-Furoyl)piperazine possesses a dual heterocyclic nature, combining a furan ring with a piperazine core. This unique structure provides a versatile platform for a variety of chemical transformations.

Identifier	Value
IUPAC Name	(Furan-2-yl)(piperazin-1-yl)methanone[2]
CAS Number	40172-95-0
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Molecular Weight	180.20 g/mol
SMILES	<chem>O=C(N1CCNCC1)c2ccco2</chem>
InChI Key	SADPINFEWFPMEA-UHFFFAOYSA-N
Synonyms	2-Furoic piperazide, N-(2-Furoyl)piperazine, 1-(Furan-2-carbonyl)piperazine[3][4]

Physicochemical Properties

The compound is typically a white to pale yellow or light yellow solid.[3][5] It is hygroscopic and should be stored accordingly.[5]

Property	Value	Source(s)
Melting Point	67-70 °C	[6]
Boiling Point	137-140 °C at 0.1 mmHg	[5][6]
Density	~1.2 g/cm ³ (estimate)	[3]
Flash Point	>230 °F (>110 °C)	[5][6]
Solubility	Slightly soluble in Chloroform, Methanol	[5][6]
pKa	8.37 ± 0.10 (Predicted)	[5]
XLogP3	-0.17	[3]

Experimental Protocols

Synthesis of 1-(2-Furoyl)piperazine

A common method for the synthesis of **1-(2-Furoyl)piperazine** involves the acylation of piperazine with a furoyl derivative. The following protocol is based on established literature.^[7]

Materials:

- Piperazine hexahydrate (1 mole, 194 g)
- 2-Furoyl chloride (1 mole, 130.5 g)
- Deionized Water (250 ml)
- 6N Hydrochloric Acid (HCl)
- 10% Sodium Hydroxide (NaOH) solution
- Chloroform (for extraction)
- Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

- Dissolve piperazine hexahydrate in 250 ml of deionized water in a suitable reaction vessel.
- Adjust the solution's pH to 4.5 by slowly adding 6N HCl while stirring.
- Concurrently add 2-furoyl chloride and a 10% NaOH solution to the reaction mixture. Maintain the pH at 4.5 by controlling the rate of addition of the NaOH solution.
- Continue the reaction for 1 hour after the addition is complete.
- Make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.
- Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.
- Collect the chloroform extract and dry it over anhydrous MgSO₄.
- Filter the dried solution to remove the desiccant.
- Remove the chloroform solvent under reduced pressure.

- Purify the resulting crude product by distillation to yield **1-(2-Furoyl)piperazine** (typical boiling point: 132-138 °C at 0.6 mm Hg).[7]

Purification via Hydrochloride Salt Formation

A method for obtaining high-purity **1-(2-Furoyl)piperazine** involves its precipitation as a hydrochloride salt to remove unreacted piperazine.[8]

Procedure:

- Extract the crude **1-(2-Furoyl)piperazine** product using an inert organic solvent, such as chloroform.
- Dry the organic extract thoroughly.
- Bubble dry hydrogen chloride (HCl) gas through the extract.
- Carefully monitor the pH, stopping the gas introduction when the pH reaches a value between 6 and 7.
- The pure **1-(2-Furoyl)piperazine** hydrochloride will precipitate out of the solution, while residual piperazine salts remain dissolved.[8]
- The free base can be recovered by neutralization.

Spectroscopic Characterization

The structural confirmation of synthesized **1-(2-Furoyl)piperazine** is typically achieved using standard spectroscopic methods.[9]

- ¹H-NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., CDCl₃), the spectrum would show characteristic signals for the furan ring protons, as well as the four methylene groups of the piperazine ring. The protons on the piperazine ring may appear as two distinct multiplets due to their different chemical environments relative to the furoyl group.
- ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display signals corresponding to the carbonyl carbon, the carbons of the furan ring, and the carbons

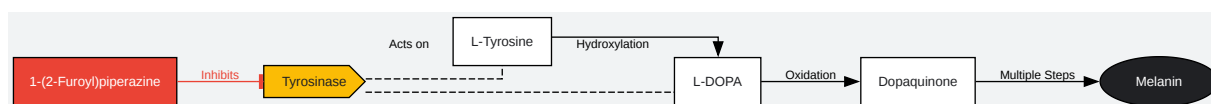
of the piperazine ring.

- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1690 cm^{-1} . Other characteristic peaks would include C-H, C-N, and C-O stretching and bending vibrations.
- MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak $[M]^+$ corresponding to the calculated molecular weight (180.20 g/mol).

Biological Activity and Mechanism of Action

1-(2-Furoyl)piperazine is identified as a potent inhibitor of tyrosinase, a key copper-containing enzyme responsible for the initial steps of melanin production.[1] By binding to the active site of tyrosinase, it blocks the conversion of tyrosine to DOPA and subsequent steps in the melanin synthesis pathway.[1] The compound has also been noted to inhibit other enzymes in this pathway, including amine oxidase and dopa oxidase.[1] This mechanism makes it a compound of interest for treating hyperpigmentation disorders like melasma.

Furthermore, the piperazine scaffold is a well-known pharmacophore in drug discovery, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[10] **1-(2-Furoyl)piperazine** serves as a crucial intermediate for creating more complex molecules with potential therapeutic benefits, including inhibitors of R67 dihydrofolate reductase.[5][11]



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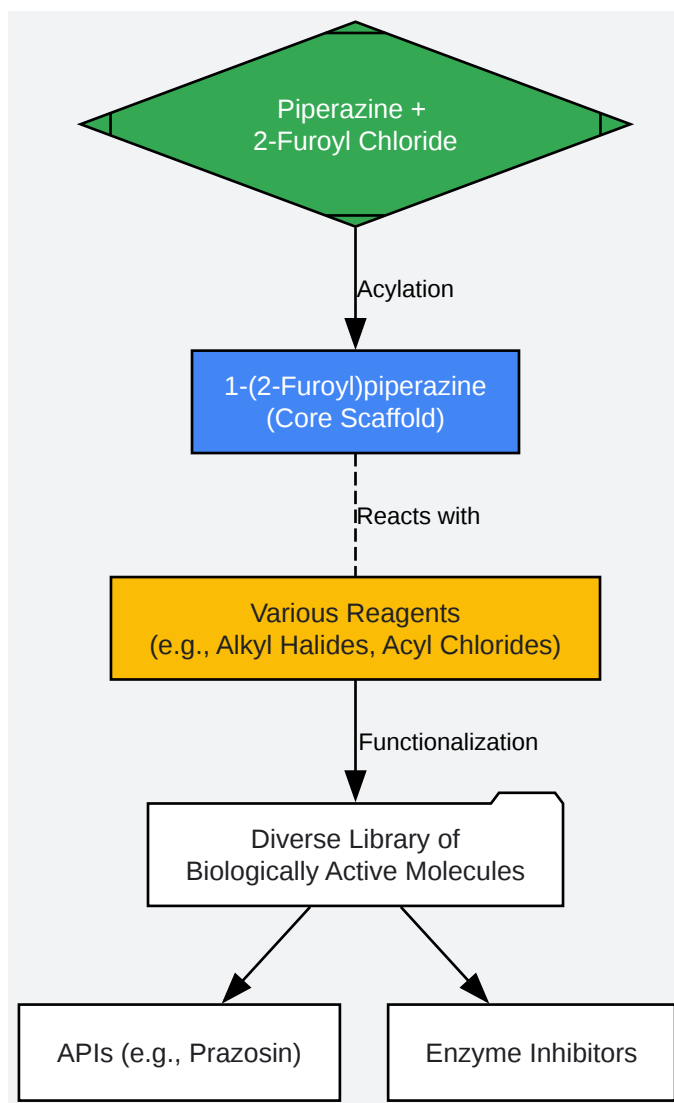
Figure 1. Mechanism of tyrosinase inhibition by **1-(2-Furoyl)piperazine**.

Applications in Synthesis and Drug Discovery

1-(2-Furoyl)piperazine is a valuable intermediate in the synthesis of a variety of more complex molecules and active pharmaceutical ingredients (APIs). Its structure allows for further functionalization, typically at the secondary amine of the piperazine ring.

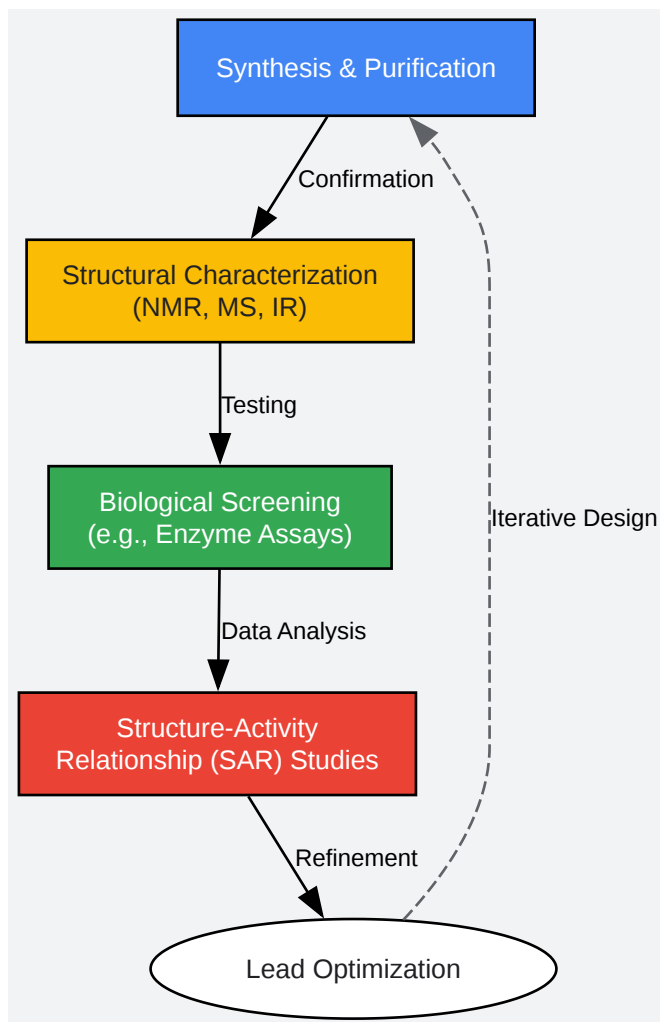
Examples of Synthesized Compounds:

- Terazosin and Prazosin related compounds[5][12]
- Substituted quinazoline derivatives with potential biological activity
- Symmetrical bis-benzimidazole inhibitors of R67 dihydrofolate reductase[11]
- Novel benzamide derivatives investigated as therapeutic agents for Alzheimer's disease[13]



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Figure 2. Role of **1-(2-Furoyl)piperazine** as a key synthetic intermediate.



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Figure 3. General experimental workflow for developing derivatives.

Safety and Handling

1-(2-Furoyl)piperazine is classified as an irritant and requires careful handling.

Hazard Information	Details	Source(s)
GHS Pictogram	Xi (Irritant)	[3]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Personal Protective Equipment (PPE)	Dust mask (e.g., N95), safety glasses, chemical-resistant gloves.	
Storage	Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen). The compound is hygroscopic.	[1][5]

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